molecular formula C18H10N4O4S3 B11538896 5-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11538896
M. Wt: 442.5 g/mol
InChI Key: LGLVFYQHJBBAGB-UHFFFAOYSA-N
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Description

5-{[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound that features a benzothiazole moiety, a nitrophenyl group, and a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can be achieved through a multi-step process involving the following key reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions could be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzothiazole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

5-{[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    DNA Intercalation: The planar structure of the benzothiazole moiety allows it to intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its combination of a benzothiazole moiety, a nitrophenyl group, and a diazinane ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H10N4O4S3

Molecular Weight

442.5 g/mol

IUPAC Name

5-[[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C18H10N4O4S3/c23-15-10(16(24)21-17(27)20-15)7-9-5-6-14(12(8-9)22(25)26)29-18-19-11-3-1-2-4-13(11)28-18/h1-8H,(H2,20,21,23,24,27)

InChI Key

LGLVFYQHJBBAGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)C=C4C(=O)NC(=S)NC4=O)[N+](=O)[O-]

Origin of Product

United States

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